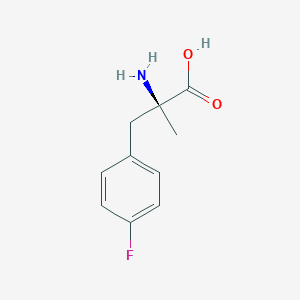

(S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid

Vue d'ensemble

Description

(S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid is a non-natural amino acid with a chiral center at the alpha carbon. This compound is known for its unique structure and properties, making it a popular building block in drug discovery and chemical synthesis. It is a white to off-white powder that is soluble in water and organic solvents such as methanol, ethanol, and dimethyl sulfoxide.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid typically involves the use of various starting materials and reagents. One common method includes the use of 4-fluorobenzaldehyde, which undergoes a series of reactions including condensation, reduction, and amination to yield the desired product . The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to ensure consistent quality and high yield while minimizing waste and production costs .

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or fluorophenyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols) . The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Applications De Recherche Scientifique

Chemical Synthesis and Research Applications

Building Block in Organic Synthesis

(S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid serves as a crucial building block in the synthesis of various organic compounds, including pharmaceuticals. Its ability to undergo multiple chemical reactions such as oxidation, reduction, and substitution enhances its utility in synthetic chemistry.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts the compound to carboxylic acids | Potassium permanganate, H₂O₂ |

| Reduction | Produces alcohols or amines | Sodium borohydride, LiAlH₄ |

| Substitution | Nucleophilic substitution with amines or alcohols | Amines, alcohols |

Biological Applications

Neurotransmitter Modulation

Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly influencing excitatory neurotransmission. Its structural similarity to natural amino acids allows it to interact with various receptors in the nervous system, potentially impacting synaptic transmission and plasticity .

Case Study: PET Imaging

A notable application is its use as a precursor for radiolabeled compounds such as (S)-2-amino-3-[3-(2-18F-fluoroethoxy)-4-iodophenyl]-2-methylpropanoic acid (18F-FIMP). This compound has been developed as a positron emission tomography (PET) probe for imaging tumor-specific L-type amino acid transporter (LAT1). Studies demonstrate that 18F-FIMP shows high accumulation in LAT1-positive tumors while exhibiting low accumulation in normal tissues . This selective uptake makes it a promising tool for cancer imaging.

In industrial settings, this compound is utilized for producing specialty chemicals and materials. Its versatility allows it to be incorporated into various formulations, enhancing product performance.

Mécanisme D'action

The mechanism of action of (S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target . It may also interact with receptors and ion channels, modulating their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Some compounds similar to (S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid include:

Uniqueness

The uniqueness of this compound lies in its specific structure, which includes a chiral center and a fluorophenyl group. This structure imparts unique chemical and biological properties, making it a valuable compound in various fields of research and industry.

Activité Biologique

(S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid, often referred to as (S)-FAMP, is a chiral amino acid derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound is structurally characterized by a fluorophenyl group and a chiral center, which contribute to its unique pharmacological properties.

The molecular formula of (S)-FAMP is C10H12FNO2, with a molecular weight of approximately 183.18 g/mol. The synthesis typically involves chiral starting materials to ensure the desired stereochemistry, employing methods such as alkylation reactions facilitated by strong bases like sodium hydride or potassium tert-butoxide.

(S)-FAMP interacts with various biological targets, primarily through its role in modulating neurotransmitter systems. It may function as an agonist or antagonist at specific receptors, influencing diverse signaling pathways. The compound's mechanism involves enzyme inhibition and protein-ligand interactions, which are crucial for its therapeutic potential in neurological disorders.

1. Neurotransmitter Modulation

(S)-FAMP has been studied for its effects on neurotransmitter release and receptor activity. Research indicates that it may influence the activity of receptors involved in neurotransmission, suggesting potential applications in treating conditions like depression or anxiety.

2. Enzyme Inhibition

The compound has been utilized in studies focusing on enzyme inhibition, particularly in the context of cystic fibrosis transmembrane conductance regulator (CFTR) modulation. Its ability to act as a potentiator or inhibitor of CFTR highlights its significance in respiratory diseases .

3. Cancer Imaging

Recent studies have explored (S)-FAMP as a candidate for positron emission tomography (PET) imaging agents. When radiolabeled, it can help visualize metabolic processes in tumor cells, providing valuable diagnostic information .

Case Study 1: CFTR Modulation

In one study, (S)-FAMP was docked against the CFTR channel to identify its potential as a modulator. The results showed that it could bind effectively to the potentiator site, enhancing ion flux in epithelial cells derived from cystic fibrosis patients . This finding underscores its therapeutic implications for improving CFTR function.

Case Study 2: PET Imaging

Another investigation highlighted the use of (S)-FAMP labeled with fluorine-18 as a PET tracer. The compound demonstrated high affinity for L-type amino acid transporters (LAT1), which are overexpressed in certain tumors. This property allows for targeted imaging of cancerous tissues, enhancing diagnostic accuracy .

Comparative Analysis

To understand the uniqueness of (S)-FAMP, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Primary Biological Activity |

|---|---|---|

| (R)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid | Chiral center; fluorophenyl group | Modulates neurotransmitter systems |

| (S)-2-Amino-3-(4-fluorophenyl)propanoic acid | Lacks methyl group at the alpha position | Potentially lower receptor affinity |

| Other non-canonical amino acids | Varies widely in structure | Diverse biological activities |

Propriétés

IUPAC Name |

(2S)-2-amino-3-(4-fluorophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-10(12,9(13)14)6-7-2-4-8(11)5-3-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBRMBENCQBOTHY-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)F)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC=C(C=C1)F)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60469114 | |

| Record name | 4-Fluoro-alpha-methyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130855-57-1 | |

| Record name | 4-Fluoro-alpha-methyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.